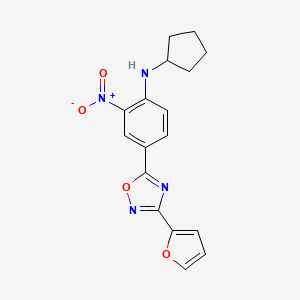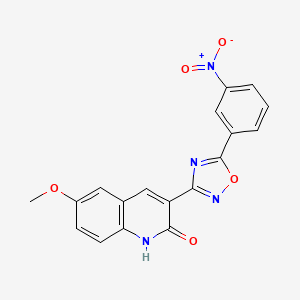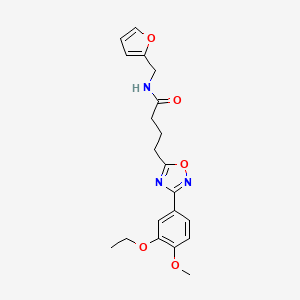
1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide, also known as BMS-345541, is a selective inhibitor of IκB kinase (IKK) that has been widely used in scientific research. It was first synthesized in 2003 by scientists at Bristol-Myers Squibb, who discovered its potential as a potent and specific inhibitor of IKK.
Mechanism of Action
1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide acts as a competitive inhibitor of the ATP-binding site of IKK, preventing the phosphorylation and degradation of IκBα and the subsequent activation of NF-κB. This leads to the inhibition of NF-κB-dependent gene expression and downstream signaling pathways, which are involved in inflammation, immunity, and cancer.
Biochemical and Physiological Effects:
1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide has been shown to have a wide range of biochemical and physiological effects in various cell types and animal models. These include the inhibition of cytokine production, cell proliferation, angiogenesis, and metastasis. 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide has also been shown to have anti-inflammatory effects in various disease models, including rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide in lab experiments is its high specificity and potency for IKK inhibition. This allows researchers to selectively target the NF-κB signaling pathway and investigate its role in various biological processes. However, one of the limitations of using 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide in scientific research. One area of interest is the development of more potent and selective IKK inhibitors, which may have greater therapeutic potential in various disease models. Another area of interest is the investigation of the role of IKK and NF-κB signaling in aging and age-related diseases, such as Alzheimer's disease and cancer. Finally, the use of 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes in various disease models.
Synthesis Methods
The synthesis of 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-methoxybenzylamine, which is then converted to the corresponding sulfonamide by reaction with sulfonyl chlorides. The resulting sulfonamide is then reacted with 2,3-dichlorobenzoyl chloride to give the desired product, 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide.
Scientific Research Applications
1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide has been extensively used in scientific research as a tool to investigate the role of IKK in various cellular processes. IKK is a key regulator of the NF-κB signaling pathway, which plays a critical role in inflammation, immunity, and cancer. By inhibiting IKK, 1-benzoyl-N-(4-methoxyphenyl)indoline-5-sulfonamide can block the activation of NF-κB and downstream signaling pathways, leading to a wide range of biological effects.
properties
IUPAC Name |
1-benzoyl-N-(4-methoxyphenyl)-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-28-19-9-7-18(8-10-19)23-29(26,27)20-11-12-21-17(15-20)13-14-24(21)22(25)16-5-3-2-4-6-16/h2-12,15,23H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDQEBDRGJIUSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

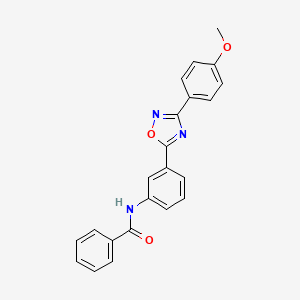
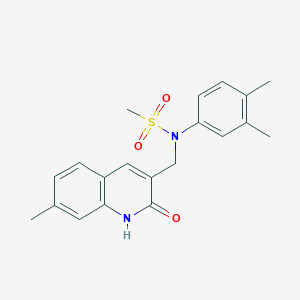
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7704666.png)

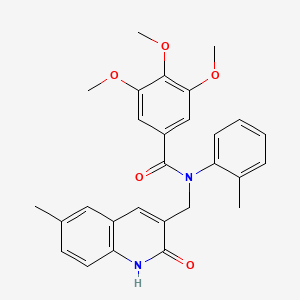
![4-(tert-butyl)-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704687.png)

![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7704709.png)
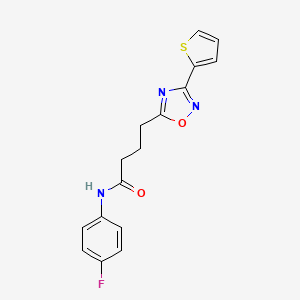
![3-(3-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704722.png)
